molecular formula C6H11NO B6210302 N-(cyclopentylmethylidene)hydroxylamine CAS No. 20268-19-3

N-(cyclopentylmethylidene)hydroxylamine

Cat. No.: B6210302
CAS No.: 20268-19-3
M. Wt: 113.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopentylmethylidene)hydroxylamine is a chemical compound characterized by the presence of a cyclopentyl group attached to a methylidene moiety, which is further bonded to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylmethylidene)hydroxylamine typically involves the reaction of cyclopentanone with hydroxylamine under specific conditions. One common method includes the use of an acid catalyst to facilitate the condensation reaction between cyclopentanone and hydroxylamine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving consistent product quality on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethylidene)hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-(cyclopentylmethylidene)hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound can be employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(cyclopentylmethylidene)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions. Additionally, its ability to form stable intermediates makes it valuable in studying reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A simpler analog with similar reactivity but lacking the cyclopentylmethylidene group.

    N-methylhydroxylamine: Contains a methyl group instead of the cyclopentylmethylidene moiety.

    N-cyclohexylhydroxylamine: Features a cyclohexyl group instead of cyclopentyl.

Uniqueness

N-(cyclopentylmethylidene)hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The presence of the cyclopentylmethylidene group enhances its potential for forming stable intermediates and participating in diverse chemical reactions.

Properties

CAS No.

20268-19-3

Molecular Formula

C6H11NO

Molecular Weight

113.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.